molecular formula C10H17ClN2O B2753544 1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole CAS No. 1856042-94-8

1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole

Cat. No.: B2753544
CAS No.: 1856042-94-8
M. Wt: 216.71
InChI Key: LJBRSVWZABAKJI-UHFFFAOYSA-N
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Description

1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a sec-butyl group, a chloro substituent, and an ethoxymethyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of Substituents: The sec-butyl, chloro, and ethoxymethyl groups can be introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-sec-butyl-4-chloro-3-(methoxymethyl)-1H-pyrazole: Similar structure with a methoxymethyl group instead of an ethoxymethyl group.

    1-sec-butyl-4-chloro-3-(hydroxymethyl)-1H-pyrazole: Similar structure with a hydroxymethyl group instead of an ethoxymethyl group.

Uniqueness

1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-butan-2-yl-4-chloro-3-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O/c1-4-8(3)13-6-9(11)10(12-13)7-14-5-2/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBRSVWZABAKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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